![molecular formula C17H23ClN2O6 B6461260 N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid CAS No. 2549039-19-0](/img/structure/B6461260.png)
N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid
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Description
N-(3-Chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid (N-Cl-PPM-OA) is a synthetic compound that has been used in various scientific and medical research applications. It is a derivative of the naturally occurring compound oxalic acid, and has been used as a building block for the synthesis of various other compounds. N-Cl-PPM-OA has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
- Background : Two novel D–π–A isoquinoline derivatives, IQ-TPA and IQ-PC, were synthesized using triphenylamine and 9-phenyl-9H-carbazole as electron donors, respectively .
- Background : IQ-TPA and IQ-PC exhibit different crystalline polymorphs due to the piperidin-1-yl group’s position in the isoquinoline core .
- Applications :
Mechanofluorochromic (MFC) Materials
Polymorphism and Crystal Engineering
Chiral Xanthine Derivatives
Materials Science and Thermochromism
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.C2H2O4/c1-20-11-12-5-7-18(8-6-12)10-15(19)17-14-4-2-3-13(16)9-14;3-1(4)2(5)6/h2-4,9,12H,5-8,10-11H2,1H3,(H,17,19);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSHANFAAEBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid |
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